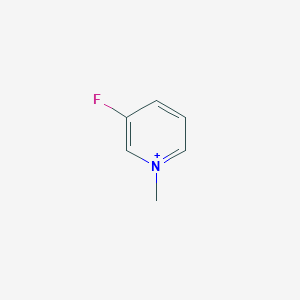
3-Fluoro-1-methylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-1-methylpyridin-1-ium is a fluorinated pyridinium compound It is a derivative of pyridine, where a fluorine atom is substituted at the third position and a methyl group is attached to the nitrogen atom, forming a positively charged pyridinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methylpyridin-1-ium can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) has been applied in the synthesis of fluoropyridines . Another method involves the reaction of pyridine with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2).
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using efficient and cost-effective fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridinium ring can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) and sodium borohydride (NaBH4) can be used under mild conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl bromides and palladium acetate (Pd(OAc)2) are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridinium derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-1-methylpyridin-1-ium has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Fluoro-1-methylpyridin-1-ium involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a derivatization reagent, modifying primary and secondary amine groups in target molecules through nucleophilic aromatic substitution . This modification can enhance the detection and analysis of biomolecules in mass spectrometry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-1-methylpyridin-1-ium
- 4-Fluoro-1-methylpyridin-1-ium
- 3-Fluoro-1-ethylpyridin-1-ium
Uniqueness
3-Fluoro-1-methylpyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications such as PET imaging and mass spectrometry derivatization .
Eigenschaften
CAS-Nummer |
126159-64-6 |
|---|---|
Molekularformel |
C6H7FN+ |
Molekulargewicht |
112.12 g/mol |
IUPAC-Name |
3-fluoro-1-methylpyridin-1-ium |
InChI |
InChI=1S/C6H7FN/c1-8-4-2-3-6(7)5-8/h2-5H,1H3/q+1 |
InChI-Schlüssel |
SASRUMZGFRERDG-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)

![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/no-structure.png)





![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)

![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)

![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)

